3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide
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Overview
Description
3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-chloro-4-methylbenzenamine with chlorosulfonic acid, followed by the introduction of the n,n-dimethyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylbenzenesulfonamide
- N,n-Dimethyl-4-chlorobenzenesulfonamide
- 4-Methylbenzenesulfonamide
Uniqueness
3-Chloro-n,n,4-trimethylbenzene-1-sulfonamide is unique due to the presence of both chlorine and n,n-dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N,N,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-7-4-5-8(6-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSLMQPEXARSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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